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Compound of Interest

Compound Name: 1-Bromo-4-cyclohexylbenzene

Cat. No.: B1265788

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-bromo-4-cyclohexylbenzene
and its derivatives. The objective is to offer a comprehensive analysis of their characteristic
spectral features using Nuclear Magnetic Resonance (*H and 3C NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the identification,
characterization, and quality control of these compounds in research and development
settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-bromo-4-cyclohexylbenzene
and its relevant derivatives. These derivatives include variations on the alkyl substituent on the
benzene ring, providing insight into the electronic and structural effects on the spectral
properties.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts (8, ppm) for 1-Bromo-4-cyclohexylbenzene and its
Derivatives in CDCls.
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Aromatic

Aromatic

Cyclohexyl/Alk

Compound Protons (ortho  Protons (ortho Reference
yl Protons
to Br) to Cyclohexyl)
1-Bromo-4-
1.20-1.90 (m),
cyclohexylbenze 7.35-7.45 (d) 7.05-7.15 (d) [1]
2.45 (tt)
ne
1-Bromo-4-
7.39 (d) 7.08 (d) 2.61(qg), 1.21 (t) [2][3]
ethylbenzene
1-Bromo-4- 2.53 (1), 1.61
7.37 (d) 7.05 (d) [4]
propylbenzene (sext), 0.92 (1)
2.55 (t), 1.57
1-Bromo-4-
7.37 (d) 7.06 (d) (quin), 1.33 [5]

butylbenzene

(sext), 0.91 (1)

13C NMR Spectral Data

Table 2: 3C NMR Chemical Shifts (8, ppm) for 1-Bromo-4-cyclohexylbenzene and Related

Compounds in CDCls.

Aromatic
C- Aromatic CH (ortho Cyclohex
Compoun Referenc
d C-Br Cyclohex CH (ortho to yllAlkyl
yl/Alkyl to Br) Cyclohex Carbons
yl/Alkyl)
1-Bromo-4-
lohexyl 120 147 132 128 44,34, [1][6]
cyclohex ~ ~ ~ ~
Y Y 27, 26
benzene
1-Bromo-4-
ethylbenze 120.0 143.5 131.5 129.8 28.3,154
ne
Cyclohexyl 44.7, 34.7,
147.9 128.3 126.7 125.8 [6]
benzene 27.2,26.4
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Infrared (IR) Spectral Data

Table 3: Key IR Absorption Frequencies (cm~1) for 1-Bromo-4-cyclohexylbenzene and its

Derivatives.
Aromatic C- Aliphatic C- C=C Stretch C-Br
Compound . Reference
H Stretch H Stretch (Aromatic) Stretch
1-Bromo-4-
cyclohexylbe ~ ~3070 2850-2930 ~1485,1590  500-600 [1]
nzene
1-Bromo-4-
~3030 2870-2965 ~1488, 1591 500-600 [2]
ethylbenzene
1-Bromo-4-
~3080 - ~1487,1590  500-600 [7]

vinylbenzene

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for 1-Bromo-4-cyclohexylbenzene and its
Derivatives (Electron lonization).

Molecular lon Major
Compound [M-Br]* Reference
[M]* Fragments
1-Bromo-4-
cyclohexylbenze 238/240 159 115,91 [8]
ne
1-Bromo-4-
184/186 105 77 [2]
ethylbenzene
1-Bromo-4-
198/200 119 91 [9]

propylbenzene

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of the compound was dissolved in approximately
0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

'H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a
frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation
delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the
neat liquid between two potassium bromide (KBr) plates.

Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer. Spectra were collected in the range of 4000-400 cm~* with a resolution of 4
cm~1, A background spectrum of the clean KBr plates was recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC-MS) equipped with a capillary column. A small amount of the sample
was dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.

lonization and Analysis: Electron lonization (El) was performed at 70 eV. The mass analyzer
scanned a mass-to-charge (m/z) range of 40-500 amu.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-

bromo-4-cyclohexylbenzene and its derivatives.
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Interpretation & Comparison
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Caption: General workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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